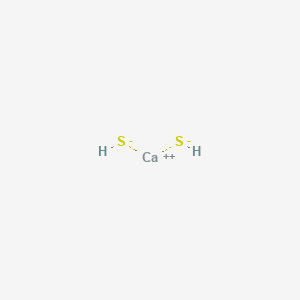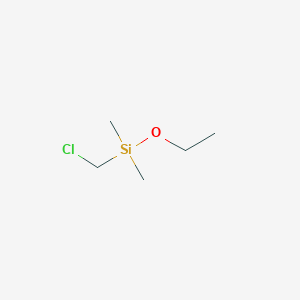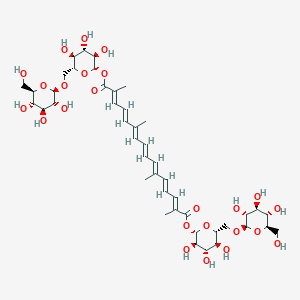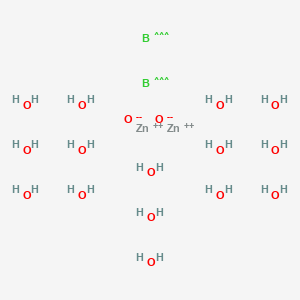
Calcium di(hydrogensulphide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium di(hydrogensulphide) is a chemical compound with the formula Ca(HS)2. It is a colorless and odorless gas that is soluble in water. Calcium di(hydrogensulphide) has been of interest to researchers due to its potential applications in various fields such as biomedical research, environmental science, and material science.
Wirkmechanismus
The exact mechanism of action of calcium di(hydrogensulphide) is not fully understood. However, it is believed to act by increasing the production of nitric oxide (NO) in the body. NO is a potent vasodilator that relaxes blood vessels and improves blood flow. Calcium di(hydrogensulphide) may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Calcium di(hydrogensulphide) has been shown to have a number of biochemical and physiological effects in animal models. These include:
- Improving blood flow and reducing blood pressure
- Reducing inflammation
- Protecting against oxidative stress
- Improving glucose metabolism
- Enhancing cognitive function
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using calcium di(hydrogensulphide) in lab experiments is its high solubility in water, which makes it easy to administer to animals or cells. It is also relatively stable and non-toxic at low concentrations. However, its high reactivity with other chemicals and sensitivity to light and heat can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on calcium di(hydrogensulphide). These include:
- Investigating its potential as a therapeutic agent for various diseases, including hypertension, diabetes, and Alzheimer's disease
- Studying its effects on other physiological systems, such as the immune system and the nervous system
- Developing new methods for synthesizing and purifying the compound
- Exploring its potential applications in material science, such as in the production of semiconductors and catalysts.
Synthesemethoden
Calcium di(hydrogensulphide) can be synthesized by reacting calcium hydride (CaH2) with hydrogen sulphide (H2S) gas. The reaction takes place at high pressure and high temperature, typically in the range of 200-300 °C and 50-100 atm. The resulting product is a white solid that can be purified by sublimation.
Wissenschaftliche Forschungsanwendungen
Calcium di(hydrogensulphide) has shown potential for use in biomedical research as a vasodilator and anti-inflammatory agent. It has been shown to improve blood flow and reduce inflammation in animal models of various diseases, including hypertension, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
12133-28-7 |
|---|---|
Produktname |
Calcium di(hydrogensulphide) |
Molekularformel |
Ca(HS)2 CaH2S2 |
Molekulargewicht |
106.2 g/mol |
IUPAC-Name |
calcium;sulfanide |
InChI |
InChI=1S/Ca.2H2S/h;2*1H2/q+2;;/p-2 |
InChI-Schlüssel |
YAECNLICDQSIKA-UHFFFAOYSA-L |
SMILES |
[SH-].[SH-].[Ca+2] |
Kanonische SMILES |
[SH-].[SH-].[Ca+2] |
Andere CAS-Nummern |
12133-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)











